molecular formula C15H10ClN3O3S B15044103 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Cat. No.: B15044103
M. Wt: 347.8 g/mol
InChI Key: FPWLNJZLSCLMAZ-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Chlorination: The nitrated benzothiazole is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Amidation: Finally, the chlorinated benzothiazole is reacted with an appropriate amine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave irradiation, flow chemistry, and catalytic processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Substitution: Formation of various substituted benzothiazole derivatives.

    Reduction: Formation of 2-amino-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-tubercular agent, it may inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the disruption of bacterial cell function and growth . Molecular docking studies have shown that benzothiazole derivatives can bind to the active sites of target proteins, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

Uniqueness

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups on the benzothiazole core, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H10ClN3O3S

Molecular Weight

347.8 g/mol

IUPAC Name

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

InChI

InChI=1S/C15H10ClN3O3S/c1-8-2-5-12-13(6-8)23-15(17-12)18-14(20)10-7-9(19(21)22)3-4-11(10)16/h2-7H,1H3,(H,17,18,20)

InChI Key

FPWLNJZLSCLMAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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